AZA197

Cdc42 Rho GTPase Selectivity

AZA197 offers researchers a uniquely selective tool for Cdc42 GTPase inhibition, validated in SW620/HT-29 CRC models. Its distinct 2,4-diaminopyrimidine core downregulates PAK1/ERK, suppressing proliferation, migration, and invasion, with proven in vivo survival benefit. Unlike generic inhibitors, AZA197 ensures target specificity for reproducible anti-metastasis and chemosensitization studies.

Molecular Formula C24H36N6
Molecular Weight 408.6 g/mol
Cat. No. B605738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZA197
SynonymsAZA197;  AZA-197;  AZA 197; 
Molecular FormulaC24H36N6
Molecular Weight408.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H36N6/c1-5-30(6-2)15-9-10-18(3)27-24-28-19(4)16-23(29-24)25-14-13-20-17-26-22-12-8-7-11-21(20)22/h7-8,11-12,16-18,26H,5-6,9-10,13-15H2,1-4H3,(H2,25,27,28,29)
InChIKeySUXUDORZKKZLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement and Technical Profile of 2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine (AZA197) for Oncology Research


2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine, commonly known as AZA197 (CAS 1249398-09-1), is a synthetic small-molecule inhibitor of the Rho family GTPase Cdc42 [1]. It is characterized as a 6-methylpyrimidine-2,4-diamine derivative with a molecular weight of 408.58 g/mol and the molecular formula C24H36N6 . Its primary application is as a research tool in oncology, particularly for studies involving colorectal cancer (CRC) cell proliferation, migration, invasion, and apoptosis [1].

Why Direct Substitution with Other 2,4-Diaminopyrimidines or Cdc42 Inhibitors is Not Feasible for Your Research


The specific substitution pattern on the pyrimidine core of AZA197—namely the 5-(diethylamino)pentan-2-yl group at the 2-N position and the 2-(1H-indol-3-yl)ethyl group at the 4-N position—is critical for its unique biological profile [1]. This precise arrangement dictates its selectivity for the Cdc42 GTPase over closely related Rho family members like Rac1 and RhoA, a selectivity not consistently observed across all 2,4-diaminopyrimidine derivatives or even among other known Cdc42 inhibitors [1]. Furthermore, its in vivo efficacy in prolonging survival in a preclinical colon cancer xenograft model is linked to this specific structure, meaning a generic 'Cdc42 inhibitor' or a structural analog may not replicate the same efficacy, safety, or pathway modulation without direct experimental validation [2].

Quantitative Differentiation Guide for 2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine (AZA197)


Selectivity Profile of AZA197 Against Closely Related Rho Family GTPases in Human Colon Cancer Cells

In a direct head-to-head comparison within human SW620 and HT-29 colon cancer cells, AZA197 demonstrated selective inhibition of Cdc42 activity without affecting the activities of the closely related GTPases Rac1 or RhoA [1]. In contrast, other Cdc42 inhibitors like ML141, while also selective for Cdc42 over some Rho family members, exhibit a different mechanism of action and may not share the same downstream signaling effects [2].

Cdc42 Rho GTPase Selectivity Colon Cancer

Potent Inhibition of Colon Cancer Cell Migration by AZA197 in a Transwell Assay

AZA197 treatment significantly reduced the migration of SW620 colon cancer cells in a dose-dependent manner. While a direct, side-by-side comparison with other Cdc42 inhibitors under identical conditions is not available in the primary literature, the magnitude of inhibition observed with AZA197 can be contextualized against other studies using different inhibitors like CASIN [1]. For instance, a study on CASIN showed an IC50 of 9.33 µM for inhibiting SW620 cell proliferation over 48 hours, whereas AZA197 demonstrates significant anti-migratory effects at 2 µM and 5 µM [1].

Cell Migration Metastasis Colorectal Cancer Transwell Assay

Significant Suppression of Colon Cancer Cell Invasion in a Matrigel Assay

AZA197 potently inhibited the invasive capacity of SW620 colon cancer cells in a Matrigel invasion assay, a model for tumor cell extravasation and metastasis. This effect was observed at low micromolar concentrations. While other Cdc42 inhibitors like ARN25499 have shown activity in melanoma cell lines (IC50s ranging from 8.1 to 13.5 µM) , the quantitative inhibition of invasion by AZA197 in colon cancer cells is a specific, documented parameter.

Cell Invasion Metastasis Matrigel Assay Colorectal Cancer

In Vivo Efficacy: Prolonged Survival in a SW620 Colon Cancer Xenograft Model

Systemic administration of AZA197 in a preclinical SW620 human colon cancer xenograft mouse model resulted in a significant prolongation of animal survival. This is a direct, quantifiable outcome from the primary research publication. While other Cdc42 inhibitors like ML141 have shown tumor growth inhibition in other cancer models (e.g., breast cancer) [2], the specific survival benefit conferred by AZA197 in this colon cancer xenograft model is a key differentiating factor for researchers focused on colorectal cancer.

In Vivo Xenograft Colorectal Cancer Survival Benefit

Primary Research Applications for 2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine (AZA197)


Validating Cdc42 as a Therapeutic Target in Colorectal Cancer Progression

Researchers can use AZA197 as a selective pharmacological tool to dissect the specific role of Cdc42 GTPase activity in colorectal cancer (CRC) cell lines such as SW620 and HT-29. By demonstrating that AZA197 treatment reduces PAK1/2 phosphorylation, ERK activation, and Cyclin D1 expression in vitro [1], studies can confirm Cdc42's downstream signaling pathways that drive proliferation, migration, and invasion [1]. The compound's selectivity over Rac1 and RhoA ensures that observed phenotypic changes can be confidently attributed to Cdc42 inhibition.

Investigating Anti-Metastatic Mechanisms in Preclinical Models

The potent and dose-dependent inhibition of colon cancer cell migration and invasion by AZA197, as quantified in transwell and Matrigel assays [1], makes it a valuable tool for anti-metastasis research. Scientists can employ this compound in vitro to study the cytoskeletal rearrangements and filopodia formation required for cell motility, and in vivo to assess its ability to impair metastatic spread in xenograft models, building upon the documented survival benefit in primary tumor-bearing mice [1].

Exploring Combination Therapies and Overcoming Drug Resistance in Colon Cancer

Given the established link between Cdc42 activity and chemoresistance in colon cancer [1], AZA197 is an ideal candidate for combination studies. Researchers can investigate whether AZA197 treatment sensitizes resistant colon cancer cell lines to standard-of-care chemotherapeutics, as suggested by studies with other Cdc42 inhibitors like CASIN [1]. The compound's established in vivo efficacy and survival benefit provide a strong rationale for evaluating such combinations in preclinical xenograft models to assess potential synergistic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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